1-(6-Nitroindolin-1-yl)ethanone

Catalog No.
S706935
CAS No.
22949-08-2
M.F
C10H10N2O3
M. Wt
206.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Nitroindolin-1-yl)ethanone

CAS Number

22949-08-2

Product Name

1-(6-Nitroindolin-1-yl)ethanone

IUPAC Name

1-(6-nitro-2,3-dihydroindol-1-yl)ethanone

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

InChI

InChI=1S/C10H10N2O3/c1-7(13)11-5-4-8-2-3-9(12(14)15)6-10(8)11/h2-3,6H,4-5H2,1H3

InChI Key

RLXSSISTKOLICZ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-]

1-(6-Nitroindolin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a nitro group attached to an indoline moiety. The molecular formula for this compound is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, and it has a molecular weight of approximately 206.201 g/mol . The presence of the nitro group significantly influences its chemical properties and biological activities.

Due to the lack of specific information on 1-(6-Nitroindolin-1-yl)ethanone, it is advisable to handle it with caution assuming similar properties to other nitroaromatic compounds. These can include:

  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.
  • Flammability: The compound might be flammable, especially in the presence of heat or oxidizers.
  • Reactivity: The nitro group can be reactive under certain conditions, potentially leading to explosions.

Potential Pharmaceutical Applications

1-(6-Nitroindolin-1-yl)ethanone holds promise as a building block for novel drug discovery due to the presence of the indolinone core. The indolinone scaffold is a prevalent pharmacophore found in numerous bioactive molecules with diverse therapeutic applications []. Researchers can utilize 1-(6-Nitroindolin-1-yl)ethanone as a starting material for synthesizing more complex indolinone-based compounds for screening against various disease targets.

Typical for compounds containing both carbonyl and nitro functional groups. It can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. Additionally, it may participate in reduction reactions, where the nitro group can be reduced to an amine under suitable conditions. The compound also exhibits reactivity in electrophilic aromatic substitution due to the electron-withdrawing effect of the nitro group, which can direct further substitutions on the indoline ring.

The synthesis of 1-(6-Nitroindolin-1-yl)ethanone typically involves multi-step processes that may include:

  • Nitration: Starting from indoline derivatives, nitration can be performed using nitric acid or other nitrating agents to introduce the nitro group.
  • Acetylation: The resulting nitroindoline can then be acetylated using acetic anhydride or acetyl chloride to form 1-(6-Nitroindolin-1-yl)ethanone.
  • Purification: Subsequent purification steps such as recrystallization or chromatography are often necessary to obtain pure product .

1-(6-Nitroindolin-1-yl)ethanone has potential applications in medicinal chemistry and material science. Its derivatives may serve as lead compounds for drug development targeting various diseases, including cancer and bacterial infections. Additionally, due to its unique structural features, it may find use in organic synthesis as an intermediate for more complex molecules.

Several compounds share structural similarities with 1-(6-Nitroindolin-1-yl)ethanone, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
1-(5-Hydroxyindolin-1-yl)ethanone4770-32-50.90
1-(4-Hydroxyindolin-1-yl)ethanone192061-82-80.86
1-(6-Amino-5-methoxyindolin-1-yl)ethanone23772-41-00.84
5-Methoxyindoline hydrochloride4770-39-20.78
5-Methoxy-2-oxoindoline-3-carbaldehyde52508-88-00.78

Uniqueness: The presence of the nitro group at the sixth position on the indoline ring differentiates 1-(6-Nitroindolin-1-yl)ethanone from its analogs, potentially affecting its reactivity and biological interactions compared to other hydroxylated or methoxylated derivatives.

XLogP3

1.1

Other CAS

22949-08-2

Wikipedia

1-(6-Nitroindolin-1-yl)ethanone

Dates

Modify: 2023-08-15

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